molecular formula C8H10BrN3O B1524988 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1311314-47-2

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1524988
CAS No.: 1311314-47-2
M. Wt: 244.09 g/mol
InChI Key: JMVINFSKEVPFNI-UHFFFAOYSA-N
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Description

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

  • Molecular Formula : C8_8H10_{10}BrN3_3O
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 1315367-41-9

The presence of the bromine atom and the pyrazole ring enhances its potential as a pharmacologically active agent. The compound's synthesis typically involves reactions that can yield various derivatives, which may exhibit distinct biological activities.

Potential Biological Activities

While direct studies on 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one are scarce, insights can be drawn from related compounds and the general biological activities associated with pyrazole derivatives:

  • Anticancer Activity : Pyrazole derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain pyrazoles exhibit significant cytotoxic effects against breast cancer cell lines, particularly when combined with conventional chemotherapeutic agents like doxorubicin . The structural features of this compound may similarly contribute to anticancer efficacy.
  • Antimicrobial Properties : Compounds containing pyrazole rings are often studied for their antimicrobial activities. The brominated variants tend to show enhanced activity against various bacterial strains . Given the structure of this compound, it could potentially display similar antimicrobial effects.
  • Inhibitory Activities : Research on other pyrazole derivatives indicates potential inhibitory effects on enzymes such as xanthine oxidase, which is relevant in conditions like gout . Exploring the enzyme inhibition capabilities of this compound could reveal valuable therapeutic applications.

Molecular Docking Studies

Molecular docking studies are critical for predicting how compounds like this compound interact with biological targets. These studies can elucidate binding affinities and interaction dynamics with proteins implicated in disease pathways, providing insights into its pharmacokinetic properties and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureUnique Features
3-bromo-1-methylpyrazoleStructureLacks the pyrrolidinone ring; primarily studied for antimicrobial properties.
4-bromo-N-(pyrazolyl)carboxamideStructureContains a carboxamide group; shows varied biological activity compared to the pyrrolidinone structure.
5-(bromomethyl)-pyrazoleStructureFeatures a different substitution pattern; primarily used in synthetic applications rather than direct biological activity.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Research shows that the bromine substituent may enhance the compound's ability to penetrate cell membranes and interact with DNA, leading to apoptosis in cancer cells.

Biological Research

The compound has been utilized as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways.

Applications:

  • Enzyme Inhibition : Studies have demonstrated that 3-bromo derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.

Small Molecule Scaffold

As a small molecule scaffold, this compound serves as a versatile building block for synthesizing more complex molecules.

Research Insights:

  • Drug Discovery : Its scaffold can be modified to create libraries of compounds that may exhibit enhanced pharmacological properties. This has implications in high-throughput screening for new drug candidates.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Application
3-Bromo-1-methylpyrazolePyrazole derivativeAntimicrobial agents
4-Bromo-1-methylpyrrolidinePyrrolidine derivativeNeuroprotective effects
3-BromopyrazolePyrazole derivativeAnti-inflammatory properties

Properties

IUPAC Name

3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVINFSKEVPFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.